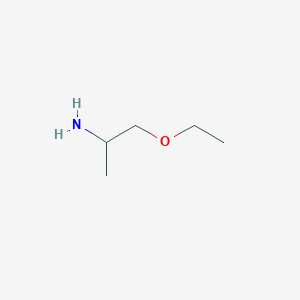

1-Ethoxypropan-2-amine

Description

Significance of Alkyl Ether Amine Structures in Modern Organic Synthesis

The presence of the nitrogen atom's lone pair of electrons makes the amine group nucleophilic and basic, allowing it to participate in a wide array of chemical reactions. universalclass.comncert.nic.in Consequently, alkyl ether amines are utilized in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. smolecule.comnih.gov Their ability to serve as precursors for diverse molecular architectures underscores their importance in synthetic chemistry.

Foundational Research Perspectives on Primary Amine Chemistry

Primary amines are characterized by an amino group (-NH₂) attached to a single alkyl or aryl substituent. libretexts.org Their chemistry is dominated by the lone pair of electrons on the nitrogen atom, which makes them both Lewis bases and effective nucleophiles. ncert.nic.inutexas.edu This reactivity is fundamental to their role in organic chemistry.

Several classical and modern methods are employed for the synthesis of primary amines:

Nucleophilic Substitution: The reaction of alkyl halides with an excess of ammonia (B1221849), known as ammonolysis, can produce primary amines. However, this method can lead to mixtures of primary, secondary, and tertiary amines. fishersci.co.ukutexas.edu

Gabriel Synthesis: A more controlled method for preparing primary amines involves the reaction of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis. This method avoids over-alkylation and yields the primary amine exclusively. ncert.nic.in

Reduction Reactions: Primary amines can be synthesized through the reduction of other nitrogen-containing functional groups. This includes the reduction of nitriles, amides, and nitro compounds using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.orgorgosolver.com

Reductive Amination: The reaction of aldehydes or ketones with ammonia, followed by a reduction step, is a versatile method for synthesizing primary amines. nih.govlibretexts.org

The reactivity of primary amines allows them to undergo numerous transformations, including acylation to form amides and alkylation to form secondary amines. orgosolver.commasterorganicchemistry.com This versatility makes them a cornerstone functional group in the synthesis of a vast range of organic compounds. bath.ac.uk

Current Landscape and Emerging Research Trajectories for 1-Ethoxypropan-2-amine

This compound is primarily utilized as a specialized building block in chemical synthesis. enaminestore.com Its structure is incorporated into more complex molecules designed for specific applications.

One notable application is its use as a foam control compound, particularly in the food processing industry. A patent describes the use of alkyl ether amines, including this compound, to prevent or reduce foam formation during the processing of foodstuffs like sugar beets. google.com The compound can be added to aqueous compositions used in processing to mitigate issues caused by foam-inducing substances like saponins. google.com

Emerging research points towards the use of related ether amines in high-value applications such as biocatalysis. For instance, the isomer 2-Ethoxypropan-1-amine (B1613439) is used in the transaminase-mediated synthesis of enantiopure drug-like compounds. smolecule.com This process uses enzymes to achieve high stereoselectivity, an increasingly important goal in pharmaceutical chemistry. smolecule.com While this research uses a structural isomer, it highlights a potential and sophisticated application trajectory for this compound as a substrate in enzymatic reactions to create chiral molecules.

Furthermore, the compound serves as a precursor in the synthesis of other specialized research chemicals. For example, it is a reactant in the synthesis of N-(1-Ethoxypropan-2-yl)-2,2-dimethylthietan-3-amine, a complex molecule available for research purposes. bldpharm.com These applications demonstrate the role of this compound as a foundational element in the development of new chemical entities and materials.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-7-4-5(2)6/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUULJTYNNNPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588517 | |

| Record name | 1-Ethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89282-65-5 | |

| Record name | 1-Ethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethoxypropan 2 Amine

Catalytic Strategies for the Synthesis of 1-Ethoxypropan-2-amine

Modern synthetic chemistry offers a variety of catalytic routes to produce amines, focusing on enhancing yield, selectivity, and process efficiency. These strategies are pivotal for the industrial-scale production of compounds like this compound.

Reductive Amination Protocols for Glycol Ether Precursors (e.g., NiCoCuReB Catalysis)

Reductive amination of alcohols stands as a highly effective and atom-economical method for synthesizing primary amines. mdpi.com This process typically involves the direct reaction of an alcohol with ammonia (B1221849) in the presence of a heterogeneous catalyst and hydrogen. The accepted mechanism for this transformation consists of three primary steps: the catalyst facilitates the dehydrogenation of the alcohol to form a ketone intermediate, which then undergoes condensation with ammonia to form an imine, and finally, the imine is hydrogenated to yield the target amine. researchgate.net

In the context of this compound, the precursor is the corresponding glycol ether, 1-ethoxy-2-propanol. The synthesis is achieved by reacting this precursor with ammonia over a suitable metal catalyst. Nickel-based catalysts, often supported on materials like gamma-alumina (γ-Al2O3), have demonstrated high activity for such reactions. researchgate.netrsc.org The introduction of other metals to create multi-metallic catalysts, such as those containing cobalt, can further enhance catalytic performance and stability. researchgate.net The reaction is typically carried out at elevated temperatures and pressures to facilitate the catalytic cycle and maintain the reactants in the appropriate phase.

| Parameter | Description |

|---|---|

| Precursor | 1-Ethoxy-2-propanol |

| Reagent | Ammonia (NH3) |

| Catalyst Type | Heterogeneous supported metal catalyst (e.g., Ni/γ-Al2O3, Co/γ-Al2O3) researchgate.net |

| Key Steps | 1. Dehydrogenation of alcohol to ketone (1-ethoxy-2-propanone) 2. Condensation with ammonia to form an imine 3. Hydrogenation of the imine to the primary amine researchgate.net |

Transition-Metal-Free Approaches to C-N Bond Formation (e.g., Halogen-Atom Transfer from Alkyl Iodides and Diazonium Salts)

The formation of carbon-nitrogen (C-N) bonds is fundamental in organic chemistry, and recent advancements have led to the development of transition-metal-free protocols. nih.govresearchgate.netbohrium.com One such innovative method involves a halogen-atom transfer (XAT) process between alkyl iodides and diazonium salts, promoted by a simple base like cesium carbonate (Cs2CO3). nih.govresearchgate.netrepec.org This approach provides a practical and efficient alternative to traditional methods, which can be limited by side reactions such as elimination. researchgate.netbohrium.com

This methodology is particularly useful for creating challenging C(sp3)-N bonds. nih.govresearchgate.netrepec.org The proposed mechanism suggests that the base promotes the halogen-atom transfer, generating an active alkyl radical from the alkyl iodide precursor. researchgate.netresearchgate.net This radical then couples with the diazonium cation to form the C-N bond and yield the final amine product. nih.govresearchgate.net In this reaction, the diazonium salt uniquely serves as both the alkyl radical initiator and the amination reagent. nih.govresearchgate.net For the synthesis of this compound, the corresponding alkyl iodide, 1-ethoxy-2-iodopropane, would serve as the starting material.

| Component | Role |

|---|---|

| Alkyl Precursor | 1-Ethoxy-2-iodopropane (an alkyl iodide) |

| Aminating Reagent | Diazonium salt (e.g., Ar-N2+) nih.gov |

| Promoter | Cesium Carbonate (Cs2CO3) nih.govrepec.org |

| Mechanism | Base-promoted Halogen-Atom Transfer (XAT) leading to alkyl radical formation and coupling with diazonium cation researchgate.netresearchgate.net |

Alkylation of Ethanolamine (B43304) Derivatives with Propylene (B89431) Oxide

The reaction of amines with epoxides is a well-established route for the synthesis of amino alcohols. This reaction proceeds via a nucleophilic ring-opening of the epoxide by the amine. In industrial settings, ethanolamines are commonly produced through the reaction of ethylene (B1197577) oxide with ammonia. google.comugr.es

A similar principle can be applied to synthesize precursors for this compound. By reacting an ethanolamine derivative with propylene oxide, a new amino alcohol can be formed. For instance, the nitrogen atom of an ethanolamine can act as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring. This reaction is typically base-catalyzed and results in the formation of a secondary amine with a new hydroxypropyl group attached. Subsequent chemical modifications would be required to convert this intermediate into the final this compound product. The regioselectivity of the epoxide opening is a key factor in determining the final product structure.

| Reactant | Description |

|---|---|

| Amine | Ethanolamine or a derivative thereof |

| Alkylating Agent | Propylene Oxide |

| Reaction Type | Nucleophilic ring-opening of an epoxide |

| Initial Product | An amino alcohol resulting from the addition of a hydroxypropyl group to the amine nitrogen |

Enantioselective Synthesis of this compound

The production of single-enantiomer chiral amines is of paramount importance, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. bme.hu Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild conditions.

Biocatalytic and Chemoenzymatic Transformation Pathways

Biocatalytic methods, utilizing isolated enzymes or whole-cell systems, offer an environmentally attractive alternative to traditional chemical synthesis for producing enantiopure amines. mdpi.com These enzymatic processes are known for their high stereoselectivity and operation under green chemistry principles.

Transaminases, specifically amine transaminases (ATAs), are highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov This reaction involves the stereoselective transfer of an amino group from an amino donor molecule to a ketone substrate. nih.gov The use of transaminases can yield products with very high enantiomeric excess (ee), often exceeding 99%. nih.govresearchgate.net

For the enantioselective synthesis of this compound, the corresponding prochiral ketone, 1-ethoxy-2-propanone, would be the starting material. An appropriate (R)- or (S)-selective transaminase is chosen to catalyze the reductive amination of the ketone. The reaction is typically conducted in an aqueous buffer, and an amino donor such as isopropylamine (B41738) or alanine (B10760859) is used to provide the amino group. The process can be optimized to achieve high conversion and excellent enantioselectivity, making it a leading method for producing optically pure chiral amines for specialized applications. nih.govresearchgate.net

| Parameter | Description |

|---|---|

| Biocatalyst | Amine Transaminase (ATA), (R)- or (S)-selective mdpi.com |

| Substrate | 1-Ethoxy-2-propanone (a prochiral ketone) |

| Reaction | Asymmetric synthesis via reductive amination mdpi.com |

| Amino Donor | e.g., Isopropylamine, Alanine |

| Product | (R)- or (S)-1-Ethoxypropan-2-amine with high enantiomeric excess (>99% ee) nih.gov |

Amine Dehydrogenase (AmDH) Catalyzed Reductive Amination for Chiral Intermediates

The biocatalytic reductive amination of carbonyl compounds using amine dehydrogenases (AmDHs) represents a powerful and efficient method for the asymmetric synthesis of chiral amines. This enzymatic approach offers several advantages, including high enantioselectivity, mild reaction conditions, and the use of inexpensive and readily available ammonia as the amine donor.

AmDHs catalyze the direct conversion of a ketone, such as 1-ethoxypropan-2-one (B3047912), to the corresponding chiral amine, this compound, using a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. To ensure the catalytic use of the expensive cofactor, a cofactor regeneration system is typically employed in tandem. A common and highly efficient system utilizes formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide while regenerating the NADH/NADPH cofactor. This dual-enzyme system is particularly atom-efficient as it can use ammonium (B1175870) formate as the source for both the nitrogen and the reducing equivalents, with inorganic carbonate being the only significant byproduct.

The reductive amination of prochiral ketones catalyzed by AmDHs often proceeds with excellent stereoselectivity, yielding amines with high enantiomeric excess (>99% ee). The efficiency of these biocatalytic systems can be substantial, with studies showing that high conversions (>99%) can be achieved even at relatively high substrate concentrations (e.g., 50 mM). The catalyst loading can also be optimized to be very low, enhancing the practical applicability of this method. The choice of the specific AmDH enzyme is crucial and is determined by the substrate scope and desired stereochemical outcome.

| Feature | Description |

| Enzyme | Amine Dehydrogenase (AmDH) |

| Co-enzyme | NADH/NADPH |

| Cofactor Regeneration | Formate Dehydrogenase (FDH) with formate |

| Amine Source | Ammonia (often from ammonium formate) |

| Key Advantages | High stereoselectivity (>99% ee), mild reaction conditions, high atom economy, use of inexpensive reagents. |

| Byproduct | Inorganic carbonate |

Organocatalytic Methods for Asymmetric Induction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, providing an alternative to metal-based catalysts. These methods utilize small organic molecules to catalyze enantioselective transformations, often with high efficiency and stereocontrol. For the synthesis of chiral amines from ketones, organocatalytic reductive amination is a prominent strategy.

This approach typically involves the in-situ formation of an imine from the ketone (e.g., 1-ethoxypropan-2-one) and an amine, followed by an enantioselective reduction catalyzed by a chiral organocatalyst. Chiral primary amines derived from cinchona alkaloids are often effective catalysts for the α-amination of aryl ketones, achieving excellent enantioselectivities (88-99% ee) for a broad range of substrates.

While the direct asymmetric α-amination of simple aliphatic ketones can be more challenging, progress has been made in this area as well. The development of highly active organocatalysts allows for the asymmetric reductive amination of both aromatic and aliphatic ketones. These reactions can be performed with low catalyst loadings (e.g., 1 mol%) and can produce a diverse range of chiral amines with good enantioselectivity and yield.

Green Chemistry Principles in this compound Synthesis Design

The application of green chemistry principles to the synthesis of amines is crucial for developing sustainable and environmentally responsible chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy Maximization and Waste Prevention Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reductive amination is inherently an atom-economical process, as it combines a carbonyl compound, an amine, and a reducing agent to form the desired amine product with minimal byproduct formation. Catalytic reductive amination further enhances atom economy by utilizing catalysts that are effective in small amounts and can be recycled.

Waste prevention is a primary goal of green chemistry, encapsulated in the principle that it is better to prevent waste than to treat or clean it up after it has been created. In the context of this compound synthesis, strategies to prevent waste include the use of one-pot reactions that minimize purification steps and the associated solvent waste. The development of electrochemical reductive amination protocols in recoverable solvent systems, such as an acetonitrile-water azeotrope, also contributes significantly to waste minimization by allowing for the recycling of the reaction medium and supporting electrolyte. Furthermore, designing processes that avoid the use of stoichiometric reagents that generate significant waste is a key strategy.

Development and Implementation of Safer Solvents and Auxiliary Substances

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional reductive amination reactions have often employed chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE), which are now recognized as environmentally hazardous.

Research has focused on identifying and implementing safer, more environmentally benign solvent alternatives. For reductive aminations, greener solvents such as ethyl acetate (B1210297) have been shown to be effective replacements for chlorinated solvents, particularly when using reagents like sodium triacetoxyborohydride (B8407120) (STAB). Deep Eutectic Solvents (DESs) are another promising class of green solvents. Their low volatility, high thermal stability, and tunable polarity make them suitable for a variety of amination reactions. DESs can sometimes act as both the solvent and a catalyst, further simplifying the reaction system and reducing waste. Bio-based solvents, such as Cyrene™, are also being explored as sustainable alternatives to traditional dipolar aprotic solvents like DMF and DCM for amine synthesis.

| Traditional Solvents | Greener Alternatives |

| Dichloromethane (DCM) | Ethyl acetate |

| 1,2-Dichloroethane (DCE) | Deep Eutectic Solvents (DESs) |

| N,N-Dimethylformamide (DMF) | Cyrene™ |

| Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) |

Energy Efficiency Considerations in Reaction Conditions (e.g., Microwave Irradiation)

Improving energy efficiency is a key principle of green chemistry, aiming to conduct chemical reactions at ambient temperature and pressure whenever possible. One significant advancement in this area is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to increased product yields and purity. This is because microwaves provide rapid and uniform heating, which can accelerate reaction rates.

In the context of amine synthesis, microwave-assisted reductive amination has been shown to be a highly efficient method. For instance, a protocol using heterogeneous catalysts under microwave irradiation significantly accelerated a hydrogenation reaction, reducing the reaction time from 13 hours to just 3 hours under mild conditions. Solvent-free microwave-assisted synthesis of amides directly from carboxylic acids and amines has also been reported, offering a rapid and energy-efficient process that eliminates the need for a solvent. These methods not only save energy but also contribute to waste reduction by minimizing the use of solvents and simplifying purification procedures.

Minimization of Unnecessary Derivatization and Protecting Group Chemistry

Developing protecting-group-free synthetic methodologies is therefore a significant goal. In amine synthesis, this can be achieved through the careful optimization of reaction conditions to achieve selective transformations. For example, a protecting-group-free synthesis of primary amines from aldehydes via reductive amination has been developed by optimizing factors such as pH, the concentration of ammonia, and the choice of reducing agent to favor the formation of the primary amine over secondary and tertiary amine byproducts. This approach leads to a more efficient and atom-economical synthesis by reducing the number of synthetic steps. The avoidance of protecting groups not only simplifies the synthetic route but also aligns with the principles of waste prevention and atom economy.

Utilization of Renewable Feedstocks and Bio-Based Resources

The shift towards sustainable chemical manufacturing has spurred research into the use of renewable feedstocks for the synthesis of valuable amines. Bio-based resources, such as carbohydrates and biomass, offer a promising alternative to traditional petroleum-based starting materials. york.ac.ukwhiterose.ac.ukfrontiersin.org A particularly relevant advancement in this area is the application of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions.

A notable example that demonstrates the potential for producing alkoxy-substituted amines from bio-based precursors is the biocatalytic reductive amination of 1-methoxypropan-2-one to yield (S)-1-methoxypropan-2-amine, a close structural analog of this compound. acs.orgmdpi.com This process, which employs native amine dehydrogenases (AmDHs), has shown high conversion rates and enantioselectivities. acs.orgmdpi.com In one study, the use of MsmeAmDH resulted in a 98.1% enantiomeric excess for (S)-1-methoxypropan-2-amine. acs.orgmdpi.com Semi-preparative scale-up experiments have been successfully conducted at substrate concentrations of 150 mM, highlighting the industrial viability of this approach. acs.orgmdpi.com

This biocatalytic strategy can be logically extended to the synthesis of this compound by utilizing 1-ethoxypropan-2-one as the starting ketone. The general scheme for this biocatalytic reductive amination is presented below:

General Scheme for Biocatalytic Reductive Amination:

1-Ethoxypropan-2-one + NH₃ --(Amine Dehydrogenase, Cofactor Regeneration System)--> this compound

The key components of this system include the amine dehydrogenase enzyme, which catalyzes the amination, and a cofactor regeneration system (e.g., glucose dehydrogenase) to recycle the nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺/NADPH) cofactor. mdpi.com

The following table summarizes the key findings from the biocatalytic synthesis of a closely related alkoxy amine, demonstrating the potential of this method for this compound production.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| MsmeAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | >99 | 98.1 |

| CfusAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | ~97 | >97 |

| MicroAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | ~85 | ~85 |

| MATOUAmDH2 | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | ~15 | ~15 |

Data based on the synthesis of (S)-1-methoxypropan-2-amine, a structural analog of this compound. acs.orgmdpi.com

Emerging Synthetic Approaches for this compound and Related Amines

Recent innovations in synthetic organic chemistry have introduced several novel methods for amine synthesis that offer advantages in terms of reaction conditions and efficiency.

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of amines under mild conditions. purdue.edu These methods often involve the generation of highly reactive intermediates, such as alkoxy radicals, from readily available precursors like free alcohols. purdue.edu The direct activation of alcohols to alkoxy radicals provides a pathway for various transformations, including C-H functionalization. purdue.edu

For the synthesis of this compound, a hypothetical photocatalytic approach could involve the activation of a suitable precursor, such as an N-alkoxy-pyridinium salt derived from 1-ethoxypropan-2-ol. This intermediate could then be transformed into the desired amine through a series of radical-mediated steps. The general principle relies on the generation of an alkoxy radical, which can then undergo further reactions to introduce the amine functionality.

Hypothetical Photocatalytic Route:

Formation of an N-alkoxy-pyridinium precursor: 1-ethoxypropan-2-ol is reacted with a suitable pyridine (B92270) derivative to form a precursor that can generate an alkoxy radical upon photocatalysis.

Photocatalytic generation of the alkoxy radical: In the presence of a photocatalyst and visible light, the precursor undergoes a single-electron transfer to form the 1-ethoxypropan-2-oxy radical.

Introduction of the amine group: The generated radical could then participate in a reaction cascade, potentially involving a nitrogen source, to ultimately form this compound.

While a direct photocatalytic synthesis of this compound has not been explicitly detailed in the literature, the foundational principles of photocatalytic alkoxy radical generation from alcohols are well-established and offer a promising avenue for future research. whiterose.ac.uk

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used for the synthesis of complex molecules, including amino acid derivatives. nih.gov

A hypothetical Ugi-type four-component reaction (U-4CR) for the synthesis of a derivative of this compound could be envisioned. This would involve the reaction of an aldehyde (e.g., acetaldehyde), an amine (e.g., ammonia or a primary amine), an isocyanide, and a carboxylic acid. While the direct synthesis of this compound via a standard Ugi reaction is not straightforward, a modified approach or a subsequent transformation of the Ugi product could potentially yield the desired amine.

Hypothetical Ugi-type Reaction for a this compound Derivative:

Components: Acetaldehyde, ammonia, an isocyanide, and a carboxylic acid containing an ethoxy group.

Initial Product: An α-acylamino carboxamide derivative.

Subsequent Transformation: Hydrolysis or other cleavage reactions to liberate a derivative of this compound.

The power of MCRs lies in their ability to rapidly generate molecular diversity from simple starting materials, making them an attractive area for the development of novel synthetic routes to amines.

Continuous flow chemistry has gained significant traction as a method for optimizing chemical synthesis, offering enhanced safety, scalability, and process control compared to traditional batch methods. wikipedia.orgchemistrysteps.com These systems are particularly well-suited for industrial applications. The synthesis of amines can be significantly improved by implementing continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time.

A continuous flow system could be designed for the synthesis of this compound using any of the previously mentioned methods. For instance, the biocatalytic reductive amination could be adapted to a flow process by immobilizing the amine dehydrogenase and glucose dehydrogenase enzymes in a packed-bed reactor. The substrate, 1-ethoxypropan-2-one, along with ammonia and the cofactor, would be continuously passed through the reactor, allowing for efficient conversion to the product.

Advantages of a Continuous Flow System for this compound Synthesis:

| Parameter | Advantage in Continuous Flow |

| Safety | Smaller reaction volumes minimize the risk of hazardous events. |

| Heat Transfer | Superior heat exchange allows for better temperature control, which is crucial for enzyme stability and reaction kinetics. |

| Scalability | Production can be easily scaled up by running the system for longer durations or by using larger reactors. wikipedia.org |

| Productivity | Continuous operation can lead to higher overall yields and throughput compared to batch processes. |

| Automation | Flow systems are amenable to automation, reducing the need for manual intervention and improving reproducibility. |

The integration of continuous flow technology with biocatalysis or other advanced synthetic methods represents a powerful strategy for the efficient and sustainable production of this compound.

Classical methods for the synthesis of primary amines, such as the Gabriel synthesis and the Curtius rearrangement, remain highly relevant and can be applied to the preparation of this compound.

Gabriel Synthesis:

The Gabriel synthesis is a reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination of ammonia. nrochemistry.comlscollege.ac.innih.gov The synthesis of this compound via this method would involve two main steps:

N-Alkylation of Potassium Phthalimide (B116566): 2-halo-1-ethoxypropane (e.g., 2-bromo-1-ethoxypropane) would be reacted with potassium phthalimide to form N-(1-ethoxyprop-2-yl)phthalimide. rsc.orgorganic-chemistry.org

Hydrolysis or Hydrazinolysis: The resulting phthalimide derivative is then cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or by acidic hydrolysis, to release the primary amine, this compound. nrochemistry.comrsc.org

Curtius Rearrangement:

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine with one fewer carbon atom. wikipedia.orgallen.in This is achieved through the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine. To synthesize this compound, the starting material would be 2-ethoxypropanoic acid.

Steps in the Curtius Rearrangement for this compound Synthesis:

Formation of Acyl Azide: 2-ethoxypropanoic acid is first converted to an acyl chloride, which is then reacted with sodium azide to form 2-ethoxypropanoyl azide.

Thermal Rearrangement: The acyl azide is heated, causing it to rearrange to an isocyanate (1-ethoxyethyl isocyanate) with the loss of nitrogen gas.

Hydrolysis: The isocyanate is then hydrolyzed with water and acid to yield this compound.

The following table provides a comparative overview of these classical synthetic methods.

| Reaction | Starting Material for this compound | Key Intermediate | Advantages | Limitations |

| Gabriel Synthesis | 2-halo-1-ethoxypropane | N-(1-ethoxyprop-2-yl)phthalimide | Avoids over-alkylation; good for primary amines. lscollege.ac.in | Can have harsh reaction conditions for deprotection. nrochemistry.com |

| Curtius Rearrangement | 2-ethoxypropanoic acid | 1-ethoxyethyl isocyanate | Versatile; applicable to a wide range of carboxylic acids. wikipedia.org | Involves the use of potentially explosive azides. |

Reactivity and Reaction Mechanisms of 1 Ethoxypropan 2 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

As weak bases, amines are effective nucleophiles. libretexts.org The nitrogen atom in 1-ethoxypropan-2-amine possesses a lone pair of electrons, which it can donate to an electrophile, initiating a variety of chemical transformations.

The reaction of this compound with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comucalgary.ca In this process, the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca

The initial reaction forms a secondary amine. However, this product is also nucleophilic and can compete with the starting amine to react with the alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.comchemguide.co.uk This tendency for multiple substitutions often results in a mixture of products, making it difficult to selectively produce a mono-alkylated amine. ucalgary.cawikipedia.org Using a large excess of the initial amine can favor the formation of the primary alkylation product. libretexts.org

Table 1: Alkylation of this compound with Alkyl Halides

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic Aliphatic Substitution (SN2) wikipedia.org |

| Nucleophile | This compound |

| Electrophile | Alkyl Halide (e.g., R-X) |

| Mechanism | The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide. An excess of the amine then acts as a base to deprotonate the resulting ammonium ion. ucalgary.ca |

| Products | A mixture of secondary amine, tertiary amine, and quaternary ammonium salt. ucalgary.ca |

| Challenge | The product amine is often more nucleophilic than the starting amine, leading to over-alkylation. masterorganicchemistry.com |

This compound readily reacts with carboxylic acid derivatives such as acyl chlorides and acid anhydrides to form N-substituted amides. tuttee.co These reactions proceed through a nucleophilic addition-elimination mechanism. chemguide.co.uk The highly reactive nature of acyl chlorides allows them to acylate even unreactive amines. youtube.com

The reaction begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl derivative. chemguide.co.uklibretexts.org This forms a tetrahedral intermediate, which then collapses, reforming the carbon-oxygen double bond and eliminating the leaving group (e.g., chloride ion). chemguide.co.uk A base, often a second molecule of the amine, is required to neutralize the hydrogen chloride (HCl) produced when using an acyl chloride. chemguide.co.ukmnstate.edu

Table 2: Acylation of this compound

| Reactant | Product | General Conditions |

|---|---|---|

| Acid Chloride (R-COCl) | N-(1-ethoxypropan-2-yl)amide | Typically requires a base (like excess amine or pyridine) to neutralize the HCl byproduct. chemguide.co.ukmnstate.edu |

| Acid Anhydride ((RCO)₂O) | N-(1-ethoxypropan-2-yl)amide | Reaction yields an amide and a carboxylic acid. |

| Ester (R-COOR') | N-(1-ethoxypropan-2-yl)amide | Generally requires higher temperatures for the reaction to proceed. mnstate.edu |

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.org This reaction is acid-catalyzed and involves the elimination of a water molecule. libretexts.orgyoutube.comlibretexts.org

The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.orgmdma.ch Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglibretexts.org Subsequent elimination of water and deprotonation yields the C=N double bond of the imine. libretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group but not so acidic as to protonate the amine nucleophile, which would render it non-nucleophilic. libretexts.orglibretexts.org

Table 3: Imine Formation from this compound

| Feature | Description |

|---|---|

| Reactants | This compound and an aldehyde or ketone. libretexts.org |

| Product | Imine (Schiff Base) libretexts.org |

| Catalyst | Acid libretexts.org |

| Byproduct | Water libretexts.orgyoutube.com |

| Key Intermediate | Carbinolamine mdma.ch |

| Conditions | pH control is crucial for optimal reaction rates, typically around pH 5. libretexts.orglibretexts.org |

Reactivity Pertaining to the Ether Linkage

Ethers are generally characterized by their lack of reactivity, which makes them suitable as solvents for many chemical reactions. libretexts.orgopenstax.org The ether linkage in this compound is stable to bases, nucleophiles, and dilute acids. openstax.org

Cleavage of the C-O ether bond requires harsh conditions, typically treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.orgopenstax.orgchemistrysteps.com The reaction proceeds via nucleophilic substitution. The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.orgchemistrysteps.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol. chemistrysteps.com The reaction can proceed by either an SN1 or SN2 mechanism, depending on the structure of the alkyl groups attached to the oxygen. libretexts.orgchemistrysteps.com For this compound, with primary and secondary carbons flanking the ether oxygen, the reaction would likely proceed via an SN2 pathway, with the halide attacking the less sterically hindered ethyl group. libretexts.org

Redox Chemistry of this compound

Primary amines can be readily oxidized by various oxidizing agents. youtube.com The products formed depend on the specific reagent used. For instance, oxidation with agents like hydrogen peroxide or peroxy acids can lead to the formation of alkyl hydroxylamines, which can be further oxidized to nitroso compounds and ultimately nitroalkanes. youtube.com

Another significant oxidation pathway for primary amines is the conversion to oximes. nih.gov This can be achieved using molecular oxygen in the presence of specific catalysts. nih.gov The mechanism is thought to involve an electron transfer from the amine, followed by proton transfer to form an α-aminoalkyl radical intermediate. nih.gov This intermediate reacts with oxygen to give a hydroperoxide, which then converts to the oxime. nih.gov Enamines, which can be formed from the condensation of amines with carbonyl compounds, are also electron-rich and can undergo facile oxidation. acs.orgresearchgate.net

Reduction Reactions and Control of Amine Substitution

The synthesis of this compound, a primary amine, can be effectively achieved through reduction reactions, most notably reductive amination. This method is a cornerstone in amine synthesis due to its efficiency and control over the final product. chemistrysteps.comwikipedia.orgorganic-chemistry.org The process typically involves the reaction of a carbonyl compound—in this case, 1-ethoxypropan-2-one (B3047912) (ethoxyacetone)—with ammonia (B1221849), followed by the reduction of the resulting imine intermediate. libretexts.orgyoutube.com

The general mechanism proceeds in two main stages:

Imine Formation: The nitrogen of ammonia performs a nucleophilic attack on the electrophilic carbonyl carbon of 1-ethoxypropan-2-one. This is followed by a dehydration step to form a C=N double bond, yielding an imine intermediate. libretexts.orgyoutube.com

Reduction: The imine is then reduced to the corresponding amine. This reduction can be carried out using various reducing agents. libretexts.org Common agents include sodium cyanoborohydride (NaBH₃CN), sodium borohydride (B1222165) (NaBH₄), or catalytic hydrogenation with H₂ gas over a metal catalyst like nickel. libretexts.orglibretexts.org Sodium cyanoborohydride is particularly mild and selective for the iminium ion over the initial ketone. chemistrysteps.com

A significant challenge in amine synthesis via alkylation is the lack of control over the degree of substitution. lumenlearning.comyoutube.com The primary amine product is often more nucleophilic than the starting ammonia, leading to further reactions that produce secondary and tertiary amines, and even quaternary ammonium salts, resulting in a mixture of products. lumenlearning.comyoutube.compressbooks.pub

Several strategies are employed to control this "over-alkylation" and selectively synthesize the desired primary amine:

Reductive Amination: This method inherently offers better control compared to direct alkylation with alkyl halides. The reaction conditions can be optimized to favor the formation and immediate reduction of the primary imine. organic-chemistry.org

Excess Ammonia: Using a large excess of ammonia shifts the reaction equilibrium. Statistically, the carbonyl compound is more likely to encounter and react with an ammonia molecule than with the newly formed, and much lower in concentration, primary amine product. lumenlearning.com

Alternative Synthetic Routes: For synthesizing primary amines without risk of over-alkylation, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion, or the reduction of an alkyl azide (B81097) are effective alternatives. In the azide reduction pathway, an alkyl halide reacts with an azide salt (N₃⁻) to form an alkyl azide. The azide is non-nucleophilic and does not react further. Subsequent reduction with a reagent like LiAlH₄ yields the primary amine cleanly. libretexts.orgpressbooks.pub

Table 1: Methods for Synthesis and Control of this compound

| Method | Precursor | Reagents | Key Feature | Control of Substitution |

|---|

Detailed Mechanistic Investigations and Theoretical Studies

While specific experimental and theoretical studies on this compound are not extensively documented in publicly available literature, its reaction mechanisms and molecular properties can be thoroughly investigated using modern computational chemistry techniques. These methods provide deep insights at an atomic level that are often difficult to obtain through experimentation alone. rsc.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. rsc.orgresearchgate.netacs.org For a reaction like the reductive amination to form this compound, DFT calculations can map out the entire reaction pathway, providing critical data on the energies of reactants, intermediates, transition states, and products.

A typical DFT study for this synthesis would involve:

Geometry Optimization: Calculating the lowest-energy three-dimensional structures for all species involved in the reaction, including the 1-ethoxypropan-2-one and ammonia reactants, the carbinolamine intermediate, the imine intermediate, and the final this compound product.

Transition State Searching: Identifying the exact structure and energy of the transition states that connect these intermediates. The transition state represents the highest energy point along the reaction coordinate for a given step.

Energy Profile Construction: By calculating the energies of all optimized structures, a potential energy surface for the reaction can be constructed. This profile allows for the determination of activation energies (the energy difference between the reactant and the transition state) for each elementary step.

These calculations can clarify the roles of catalysts and solvents by modeling their interactions with the reacting species and determining how they lower the activation barriers of key steps. rsc.org

Table 2: Hypothetical DFT-Calculated Energy Profile for the Reductive Amination of 1-Ethoxypropan-2-one

| Reaction Step | Species Involved | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|---|

| Reactants | 1-Ethoxypropan-2-one + NH₃ | 0.0 | Baseline energy of starting materials. |

| Transition State 1 | [TS₁: Nucleophilic Attack] | +15.2 | Energy barrier for the formation of the C-N bond. |

| Intermediate 1 | Carbinolamine | -5.8 | Thermodynamically favorable formation of the addition intermediate. |

| Transition State 2 | [TS₂: Dehydration] | +25.5 | Highest energy barrier, corresponding to the rate-limiting water elimination step. researchgate.net |

| Intermediate 2 | Imine + H₂O | +3.1 | The product of the dehydration step. |

| Reduction Step | Imine → this compound | -20.7 | Highly exothermic reduction of the imine to the final amine product. |

Note: The energy values are illustrative and represent typical findings for such a reaction mechanism.

Beyond reaction mechanisms, computational chemistry provides a window into the fundamental electronic properties and non-covalent interactions of this compound. These calculations are crucial for understanding the molecule's physical properties and reactivity.

Electronic Properties Analysis:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. For this compound, the HOMO is expected to be localized on the lone pair of the nitrogen atom, which explains its nucleophilic character. The LUMO location indicates the most likely site for attack by an electrophile.

Electrostatic Potential (ESP) Mapping: An ESP map visually represents the charge distribution on the molecule's surface. It would show a region of high negative potential (red) around the nitrogen atom, confirming it as the primary site for protonation and electrophilic attack. Regions of positive potential (blue) would be found around the amine hydrogens.

Basicity Prediction: Computational methods can accurately predict the proton affinity and pKₐ values of amines. devagirijournals.commdpi.com This is achieved by calculating the Gibbs free energy change for the protonation reaction in a simulated aqueous environment, which is fundamental to understanding the amine's basicity. bohrium.com

Molecular Interactions:

Hydrogen Bonding: The primary amine group and the ether oxygen of this compound can both participate in hydrogen bonding. Computational models can simulate the interactions between multiple molecules, calculating the strength and preferred geometry of these hydrogen bonds. This is key to explaining properties like its boiling point and solubility in protic solvents.

Solvation Effects: By using continuum solvation models (like PCM or SMD), calculations can predict how the molecule's properties and reactivity change in different solvents. researchgate.net These models simulate the bulk solvent's dielectric effect on the solute molecule.

Table 3: Calculated Properties of this compound

| Property Type | Calculated Parameter | Significance |

|---|---|---|

| Electronic | HOMO Energy & Location | Indicates nucleophilicity; localized on the nitrogen lone pair. |

| LUMO Energy & Location | Indicates susceptibility to electrophilic attack. | |

| Electrostatic Potential on Nitrogen | Confirms the location of the primary basic and nucleophilic site. | |

| Proton Affinity (Gas Phase) | Intrinsic basicity of the molecule without solvent effects. | |

| Calculated pKₐ (in water) | Predicts the effective basicity in aqueous solution. devagirijournals.commdpi.com | |

| Molecular | Hydrogen Bond Donor/Acceptor Sites | N-H groups are donors; N and O atoms are acceptors. |

| Dimerization Energy | Strength of intermolecular forces between two amine molecules. | |

| Solvation Free Energy | Predicts solubility and stability in various solvents. |

An in-depth analysis of this compound necessitates the use of sophisticated analytical techniques to elucidate its structural, electronic, and purity characteristics. In research settings, a multi-faceted approach combining spectroscopic and chromatographic methods is essential for a comprehensive characterization of this compound.

Comparative Studies and Structure Reactivity Relationships of 1 Ethoxypropan 2 Amine

Comparative Analysis with Related Alkyl Ether Amines

The reactivity of 1-ethoxypropan-2-amine is best understood by comparing it to its structural relatives, such as 1-methoxypropan-2-amine and its positional isomer, 2-ethoxypropan-1-amine (B1613439). These comparisons highlight the a significant role that factors like alkoxy chain length and the position of the amine group play in dictating chemical behavior.

Influence of Alkoxy Chain Length on Reactivity and Selectivity

The difference between this compound and 1-methoxypropan-2-amine lies in the length of the alkoxy chain: an ethoxy (-OCH₂CH₃) group versus a methoxy (B1213986) (-OCH₃) group. This seemingly minor variation has important consequences for the molecule's reactivity, primarily through electronic and steric effects.

Electronic Effects: Alkyl groups, such as the ethyl and methyl groups in the alkoxy substituents, are electron-donating. libretexts.org This inductive effect increases the electron density on the nitrogen atom of the amine, enhancing its basicity and nucleophilicity compared to ammonia (B1221849). libretexts.orgmasterorganicchemistry.com The ethyl group in this compound is a slightly stronger electron-donating group than the methyl group in 1-methoxypropan-2-amine. This suggests that this compound would be a marginally stronger base and a more potent nucleophile. fiveable.me

Steric Effects: While the ethoxy group is slightly bulkier than the methoxy group, this difference is located two atoms away from the amine's nitrogen atom. Therefore, its impact on the steric hindrance at the reaction center is generally minimal, allowing the electronic effects to be the primary determinant of relative nucleophilicity in many reactions. masterorganicchemistry.com

Table 1: Predicted Influence of Alkoxy Group on Amine Properties

Compound Alkoxy Group Relative Inductive Effect Predicted Basicity Predicted Nucleophilicity This compound Ethoxy (-OCH₂CH₃) Slightly Stronger Higher Higher 1-Methoxypropan-2-amine Methoxy (-OCH₃) Slightly Weaker Lower Lower

This table provides a qualitative comparison based on established principles of electronic effects in organic chemistry.

Positional Isomerism Effects on Reaction Outcomes and Stereoselectivity

Positional isomerism, which in amines arises from differences in the location of the amino group on the carbon chain, significantly impacts reactivity. embibe.comstudysmarter.co.uk Comparing this compound with its isomer, 2-ethoxypropan-1-amine, reveals how the immediate chemical environment of the amine functional group governs reaction pathways.

In this compound, the amino group is attached to a secondary carbon, whereas in 2-ethoxypropan-1-amine, it is on a primary carbon. This structural difference has profound implications for reactions like nucleophilic substitution.

Reactivity in Sₙ2 Reactions: Primary amines are generally more reactive in Sₙ2 reactions than secondary amines due to reduced steric hindrance. fiveable.me The nitrogen in 2-ethoxypropan-1-amine (a primary amine) is less sterically hindered than the nitrogen in this compound, where the amine group is attached to a secondary carbon. Consequently, 2-ethoxypropan-1-amine would be expected to react more rapidly with electrophiles in Sₙ2-type reactions. masterorganicchemistry.com

Elimination vs. Substitution: The local structure also influences the competition between substitution and elimination reactions. The secondary nature of the carbon bearing the amino group in this compound could make it more prone to elimination reactions under certain conditions compared to its primary amine isomer.

Table 2: Comparison of Positional Isomers

Property This compound 2-Ethoxypropan-1-amine Structure CH₃CH(NH₂)CH₂OCH₂CH₃ CH₃CH(OCH₂CH₃)CH₂NH₂ Amine Classification Primary Amine Primary Amine Point of Attachment Secondary Carbon Primary Carbon Steric Hindrance at N Higher Lower Predicted Sₙ2 Reactivity Lower Higher

This table summarizes the key structural differences and their predicted effects on reactivity for the two positional isomers.

Quantitative Structure-Activity Relationships (QSAR) for Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. nihs.go.jp For a series of amine derivatives including this compound, a QSAR study would correlate variations in molecular descriptors with observed changes in a specific activity, such as reaction rate or binding affinity.

Developing a QSAR model for this class of compounds would involve:

Data Set Compilation: Assembling a group of related alkyl ether amines with known experimental data for the activity of interest.

Descriptor Calculation: Computing various molecular descriptors for each compound. These fall into several categories:

Electronic Descriptors: Such as atomic charges and dipole moments, which would reflect the nucleophilicity of the amine. nih.gov

Steric Descriptors: Like molecular volume or surface area, which quantify the steric hindrance around the reactive amine group.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which describes the molecule's solubility characteristics.

Topological Descriptors: Which describe the branching and connectivity of the molecule's atomic structure.

Model Building: Using statistical methods to create an equation that links the descriptors to the observed activity.

Such models are invaluable in medicinal chemistry and materials science for designing new molecules with desired properties, potentially reducing the need for extensive experimental testing. nihs.go.jp

Table 3: Relevant Descriptor Classes for a QSAR Study of Alkyl Ether Amines

Descriptor Class Specific Example Property Modeled Electronic Charge on Nitrogen Atom Nucleophilicity, Basicity Steric Van der Waals Volume Accessibility of the Amine Group Hydrophobic LogP (Octanol-Water Partition Coefficient) Membrane permeability, Solubility Topological Wiener Index (Branching Index) Overall molecular shape and size

This table outlines the types of molecular descriptors that would be crucial for constructing a QSAR model for this class of amines.

Stereochemical Effects on Reaction Pathways, Kinetics, and Product Distribution

The carbon atom attached to the amino group in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-ethoxypropan-2-amine and (S)-1-ethoxypropan-2-amine. This chirality is a critical factor in its chemical reactions, especially those involving other chiral molecules or catalysts. tandfonline.com

Stereoselectivity: When a chiral molecule like this compound reacts to create a new stereocenter, the existing chiral center can influence the stereochemical outcome, leading to an unequal formation of diastereomers. wikipedia.org This is known as diastereoselectivity. The differing steric and electronic environments of the two enantiomers guide the approach of reagents, favoring one reaction pathway over another.

Kinetics and Kinetic Resolution: Enantiomers react at identical rates with achiral reagents but can exhibit different reaction rates with chiral reagents. wikipedia.orgresearchgate.net This principle is the basis for kinetic resolution, a method used to separate a racemic mixture (a 50:50 mix of enantiomers). ethz.chacs.org For instance, reacting racemic this compound with a chiral acylating agent could lead to one enantiomer reacting faster to form an amide, leaving the unreacted starting material enriched in the other enantiomer. acs.orgacs.org The efficiency of such a resolution is determined by the difference in the activation energies for the reactions of the two enantiomers.

Table 4: Consequences of Chirality in Reactions of this compound

Reaction Condition Reactant Type Expected Outcome Governing Principle Reaction with an achiral reagent Achiral Forms a racemic mixture of products (if a new stereocenter is created). Equal reaction rates for both enantiomers. Reaction with a chiral reagent Chiral Forms two diastereomeric products in unequal amounts. Diastereoselectivity, due to different transition state energies. Kinetic Resolution Chiral One enantiomer reacts faster, allowing for separation. Different reaction kinetics for each enantiomer.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQnp3g50-J4m77M1ym_ALYZxlJNCBTwm6DU5Neac3V7WrwTEgg0fFzvao24gCzy9RI2q1O4vl7CbKAJZEStUua1nQA4dSz1AJRMdIYOGDpvs0EcJkuZYsz-4lB2xa6AFo2fCCwoBpxXBj_mdiTFlXtFeV5q2643kE1WRRAClWEMUhtq_Obix-hTWShbkLTGmKy-Hv-YnnTExhL6gtGeSAiUMI-wxQ5fIkZ7JAByXjBGPTlGA5Vi8eDu1216lVxFCCcCOTQ)]

This table illustrates how the stereochemistry of this compound dictates the products and kinetics of its chemical reactions.

Q & A

Q. What are the recommended synthetic routes for 1-Ethoxypropan-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Route 1 : Reductive amination of 1-ethoxypropan-2-one using ammonium acetate and sodium cyanoborohydride in methanol at 25°C (yields ~65–70%) .

- Route 2 : Nucleophilic substitution of 2-chloro-1-ethoxypropane with ammonia under high-pressure conditions (yields ~50–55%, but requires rigorous purification to remove byproducts) .

- Critical Parameters : Temperature, solvent polarity, and catalyst selection significantly affect enantiomeric purity. For instance, acidic conditions may lead to ethoxy group hydrolysis, necessitating pH control .

Q. How can researchers validate the structural integrity of synthesized this compound?

Methodological Answer:

- NMR Analysis : Compare H-NMR peaks with reference data (e.g., δ 1.15 ppm for ethoxy methyl protons, δ 2.8 ppm for amine protons) .

- Mass Spectrometry : Confirm molecular ion peaks at m/z 118 (M+H) and fragmentation patterns indicative of ethoxy cleavage .

- Chiral HPLC : Required for enantiopure samples; use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve R/S enantiomers .

Q. What are the key purity criteria for this compound in pharmacological studies?

Methodological Answer:

-

Impurity Thresholds : Total impurities <0.5% (ICH guidelines), with specific limits for residual solvents (e.g., methanol <3000 ppm) .

-

Analytical Workflow :

Technique Target Acceptable Limit GC-FID Ethanol (solvent) <500 ppm ICP-MS Heavy Metals <10 ppm Karl Fischer Water Content <0.2%

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using biocatalysts?

Methodological Answer:

- Transaminase Screening : Use ω-transaminases (e.g., from Arthrobacter sp.) with pyridoxal-5-phosphate cofactor in biphasic systems (aqueous/organic) to enhance enantioselectivity (ee >95%) .

- Substrate Engineering : Modify the ketone precursor (1-ethoxypropan-2-one) with electron-withdrawing groups to improve enzyme-substrate affinity .

- Kinetic Resolution : Monitor reaction progress via circular dichroism (CD) spectroscopy to prevent racemization at high conversions .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with amine receptors (e.g., trace amine-associated receptor 1, TAAR1). Prioritize derivatives with binding energies <−8.0 kcal/mol .

- QSAR Modeling : Train models on PubChem datasets (CID 145981532) to correlate substituent effects (e.g., ethoxy vs. methoxy) with EC values .

- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

Q. How should researchers resolve contradictory data in stability studies of this compound?

Methodological Answer:

- Root-Cause Analysis :

- Hypothesis 1 : Degradation via Hofmann elimination under basic conditions. Test by incubating samples at pH 9–10 and monitoring ethylene formation via GC-MS .

- Hypothesis 2 : Photolytic cleavage of the ethoxy group. Conduct accelerated stability testing under UV light (ICH Q1B guidelines) .

- Statistical Validation : Apply Grubbs’ test to identify outliers in replicate assays and re-evaluate experimental conditions (e.g., inert atmosphere vs. ambient) .

Q. What ethical and safety protocols are critical for handling this compound in vivo studies?

Methodological Answer:

- Safety Data : Refer to Sigma-Aldrich SDS (Section 16): Use PPE (nitrile gloves, goggles) and fume hoods for handling. LD (oral, rat) = 480 mg/kg .

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for approval, including justification of dosing ranges and endpoints (e.g., neurobehavioral assays) .

- Waste Disposal : Neutralize amine residues with 10% acetic acid before disposal .

Tables for Reference

Q. Table 1. Comparative Synthetic Routes for this compound

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 65–70 | ≥98 | Byproduct formation |

| Nucleophilic Sub | 50–55 | 90–95 | Solvent toxicity |

| Biocatalytic | 75–80 | ≥99 | Enzyme cost and scalability |

Q. Table 2. Stability-Indicating Analytical Methods

| Condition | Degradation Pathway | Detection Method |

|---|---|---|

| High pH (9–10) | Hofmann elimination | GC-MS |

| UV Exposure | Photolysis | HPLC-DAD |

| Thermal Stress | Deamination | NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.